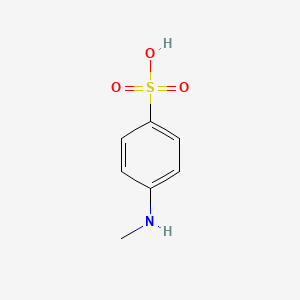

4-(Methylamino)benzenesulfonic acid

Description

Overview of Benzenesulfonic Acid Chemistry

Benzenesulfonic acid, with the chemical formula C₆H₆O₃S, is the simplest aromatic sulfonic acid. wikipedia.org It is an organosulfur compound that presents as a white, waxy solid or in the form of deliquescent sheet crystals. wikipedia.org This compound is soluble in water and ethanol (B145695) but insoluble in nonpolar solvents such as diethyl ether. wikipedia.org

The chemistry of benzenesulfonic acid is characterized by the sulfonic acid group (-SO₃H) attached to a benzene (B151609) ring. ontosight.ai This functional group is responsible for its strong acidic nature. ontosight.ai In aqueous solutions, it is almost completely dissociated. ontosight.aiacs.org The synthesis of benzenesulfonic acid typically involves the sulfonation of benzene with sulfuric acid, a reaction of significant industrial importance. wikipedia.orgontosight.ai

Benzenesulfonic acid and its derivatives are key intermediates in the synthesis of a variety of products, including dyes, pharmaceuticals, and surfactants. ontosight.ai The sulfonic acid group can be converted into other functional groups, such as sulfonamides and sulfonyl chlorides, highlighting its versatility in organic synthesis. wikipedia.org

Structural Features and Functional Group Interactions

The structure of 4-(Methylamino)benzenesulfonic acid, with the molecular formula C₇H₉NO₃S, features a benzene ring substituted with both a sulfonic acid group (-SO₃H) and a methylamino group (-NHCH₃). ontosight.aimolport.com The presence of these two functional groups dictates the compound's chemical behavior.

The sulfonic acid group, being a strong acid, makes the compound highly soluble in water. ontosight.ai Conversely, the methylamino group imparts basic properties to the molecule. ontosight.ai This combination of an acidic and a basic group in the same molecule makes it a zwitterionic compound, which influences its physical properties like a high melting point. wikipedia.org

The interaction between the electron-donating methylamino group and the electron-withdrawing sulfonic acid group, mediated through the aromatic ring, affects the reactivity of the benzene ring in electrophilic substitution reactions. ontosight.ai

Research Significance in Contemporary Chemistry

Aminosulfonic acids, the class of compounds to which this compound belongs, are of considerable interest in modern chemistry. medscape.comlookchem.com These compounds serve as building blocks in the synthesis of various biologically active molecules and industrial chemicals. lookchem.comwikipedia.org For instance, they are precursors to certain pharmaceuticals, dyes, and sweeteners. lookchem.comwikipedia.org

The unique properties endowed by the amino and sulfonic acid groups make them valuable in material science, such as in the development of ion-exchange resins. britannica.com Research into aminosulfonic acids continues to explore their potential in catalysis, as their bifunctional nature can be exploited in various chemical transformations. britannica.com The study of their environmental fate and biodegradability is also an active area of research, given their widespread use. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-8-6-2-4-7(5-3-6)12(9,10)11/h2-5,8H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAXZXPSAGQUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179207 | |

| Record name | 4-(Methylamino)benzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24447-99-2 | |

| Record name | 4-(Methylamino)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24447-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylamino)benzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024447992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24447-99-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methylamino)benzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylamino)benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 4 Methylamino Benzenesulfonic Acid and Cognate Compounds

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-(methylamino)benzenesulfonic acid is subject to electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regioselectivity and rate of these reactions are dictated by the electronic effects of the two substituents: the methylamino group (-NHCH₃) and the sulfonic acid group (-SO₃H).

The methylamino group is an activating, ortho, para-directing group. The nitrogen atom's lone pair of electrons can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring more nucleophilic and thus more reactive towards electrophiles at these positions. Conversely, the sulfonic acid group is a deactivating, meta-directing group. libretexts.org Its strong electron-withdrawing nature, both through inductive and resonance effects, decreases the electron density of the ring, making it less reactive. The positive charge on the sulfur atom draws electron density away from the ring. libretexts.org

In this compound, these two groups are in a para relationship. The activating ortho, para-directing effect of the methylamino group and the deactivating meta-directing effect of the sulfonic acid group work in concert. The positions ortho to the methylamino group (positions 3 and 5) are also meta to the sulfonic acid group. Therefore, electrophilic substitution is strongly directed to the positions ortho to the methylamino group.

Nitration: The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.orgchemguide.co.uk For this compound, nitration is expected to occur at the positions activated by the methylamino group, leading to the formation of 4-(methylamino)-3-nitrobenzenesulfonic acid. The strongly activating nature of the amino group often allows for nitration under milder conditions than those required for benzene itself. masterorganicchemistry.com

Halogenation: Aromatic halogenation involves the reaction of the aromatic ring with halogens (e.g., Br₂, Cl₂), often in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. wikipedia.org For substrates with highly activating groups like the methylamino group, the reaction can sometimes proceed without a catalyst. Halogenation of this compound would also be directed to the 3- and 5-positions. For instance, bromination would yield 3-bromo-4-(methylamino)benzenesulfonic acid. Metal-free halogenation methods using N-halosuccinimides have also been developed for aromatic compounds. researchgate.net

Sulfonation: Aromatic sulfonation is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.comlibretexts.org The electrophile is sulfur trioxide (SO₃) or its protonated form. masterorganicchemistry.com While the parent compound is already sulfonated, further sulfonation under harsh conditions could potentially occur. However, sulfonation is a reversible process. libretexts.orglibretexts.org In the context of aniline, its sulfonation to produce sulfanilic acid (p-aminobenzenesulfonic acid) is a well-known industrial process. acs.org Studies on the sulfonation of aniline have shown that temperature and acid concentration are key factors in achieving high regioselectivity for the para product. rsc.org A similar principle applies to N-methylaniline, the precursor to this compound.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile | Reagents | Expected Major Product(s) |

|---|---|---|

| NO₂⁺ (Nitration) | HNO₃, H₂SO₄ | 4-(Methylamino)-3-nitrobenzenesulfonic acid |

| Br⁺ (Bromination) | Br₂, FeBr₃ | 3-Bromo-4-(methylamino)benzenesulfonic acid |

| Cl⁺ (Chlorination) | Cl₂, AlCl₃ | 3-Chloro-4-(methylamino)benzenesulfonic acid |

| SO₃ (Sulfonation) | Fuming H₂SO₄ | 4-(Methylamino)benzene-1,3-disulfonic acid |

Nucleophilic Displacement at the Sulfonic Acid Moiety

The sulfonic acid group (-SO₃H) is generally a poor leaving group in nucleophilic aromatic substitution reactions. However, under specific and often harsh conditions, it can be displaced by other nucleophiles.

One of the most notable reactions involving the displacement of the sulfonic acid group is desulfonation. This reaction is the reverse of sulfonation and is typically achieved by heating the arylsulfonic acid in the presence of dilute aqueous acid. masterorganicchemistry.com The mechanism involves the protonation of the aromatic ring (ipso-attack at the carbon bearing the sulfonic acid group), followed by the loss of SO₃. This reversibility can be exploited in synthesis, where the sulfonic acid group is used as a temporary blocking group to direct other electrophiles to a desired position before being removed. libretexts.org

The conversion of sulfonic acids to phenols can be accomplished via the alkali fusion process. This involves heating the sodium salt of the sulfonic acid with a strong base like sodium hydroxide at high temperatures (around 300-350 °C). The reaction proceeds through a nucleophilic aromatic substitution mechanism where a hydroxide ion displaces the sulfonate group.

Similarly, the sulfonic acid group can be replaced by a cyano group by fusion with sodium cyanide. This reaction, known as the Von Richter reaction, also requires high temperatures.

It is important to note that these displacement reactions require forcing conditions and are not as common as electrophilic substitutions on the ring. The strong C-S bond and the stability of the sulfonate anion make nucleophilic displacement challenging.

Reactivity of the Methylamino Group

The methylamino group (-NHCH₃) in this compound behaves as a typical secondary amine and can undergo various reactions at the nitrogen atom.

Amidation: The methylamino group can react with acylating agents such as acid chlorides or acid anhydrides to form N-substituted amides. For example, reaction with acetyl chloride in the presence of a base would yield N-acetyl-4-(methylamino)benzenesulfonic acid. This reaction is often used to protect the amino group during other transformations, as the resulting amide is less nucleophilic and less prone to oxidation. The acetyl group can later be removed by hydrolysis.

Reaction with Aldehydes and Ketones: Secondary amines can react with aldehydes and ketones to form enamines, provided there is a proton on the α-carbon of the carbonyl compound. In the case of this compound, reaction with an aldehyde or ketone would initially form an unstable carbinolamine, which would then dehydrate. If the carbonyl compound has an α-hydrogen, an enamine would be formed. If reacting with formaldehyde, it could lead to the formation of a Mannich base if a suitable carbon acid is present.

The nitrogen atom of the methylamino group is susceptible to oxidation. The outcome of the oxidation depends on the oxidizing agent used and the reaction conditions.

Mild oxidizing agents can lead to the formation of various products. For instance, oxidation could potentially yield N-nitroso or N-nitro compounds. The oxidation of secondary amines can be complex, sometimes leading to tetrasubstituted hydrazines or other coupled products.

Stronger oxidizing agents can lead to more extensive oxidation, potentially cleaving the N-methyl group or oxidizing it to a formyl group. In some cases, oxidation can lead to the formation of colored polymeric materials, a common observation with anilines and their derivatives. The presence of the electron-donating methylamino group makes the aromatic ring itself susceptible to oxidation, which can sometimes compete with oxidation at the nitrogen center, especially under harsh conditions.

Complex Reaction Dynamics

The oligomerization and polymerization of this compound and its cognate compounds, such as other aminobenzenesulfonic acids and aniline derivatives, are complex processes that can proceed through various mechanisms, often involving radical intermediates and subsequent coupling reactions. mdpi.comatamanchemicals.com The enzymatic polymerization of anilines is a well-documented process, though the detailed structural characterization of the initial dimers and trimers is often lacking. mdpi.com

In the case of aminobenzenesulfonic acids, polymerization can be catalyzed by enzymes like peroxidases. nih.gov For instance, the enzymatic treatment of sulfonated aromatic amines generated from the degradation of azo dyes leads to their removal through oxidative polymerization. nih.gov The polymerization of aniline itself, a related primary aromatic amine, can be initiated by laccase to produce conductive polyaniline. researchgate.net

Cyclization reactions are a potential pathway during the polymerization of certain aromatic amines. For example, the laccase-catalyzed oxidation of some vinyl anilines can lead to cyclobutane structures through a [2+2] cycloaddition, initiated by the formation of a radical cation. mdpi.com Anodic olefin coupling reactions have also been shown to generate new carbon-nitrogen bonds, leading to the synthesis of substituted pyrrolidine and piperidine rings. nih.gov Furthermore, post-synthetic modification of imine-based covalent organic frameworks through reactions like the Povarov reaction can result in cyclization to form quinoline-based structures. mdpi.com

The nature of the substituents on the aromatic ring and the reaction conditions play a crucial role in determining the course of polymerization and the structure of the resulting products. The polymerization of amino acids, a related class of bifunctional monomers, has been modeled to understand how monomer reactivity influences the formation of oligomers. unam.mxnih.gov

The laccase-mediated homocoupling of primary aromatic amines often results in the formation of colored products. researchgate.net For instance, the oxidation of p-electron donor primary aromatic amines by laccases from Bacillus subtilis (CotA-laccase) and Trametes versicolor can produce colored disubstituted benzoquinonimine trimeric structures. researchgate.net The reaction proceeds through the formation of N-C bonds. researchgate.net The reactivity of aromatic amines in these enzymatic reactions is highly dependent on the electronic nature of the substituents on the aromatic ring, with electron-releasing groups generally enhancing the reaction rate. researchgate.net

The mechanism of laccase-catalyzed oxidation involves the formation of an aryloxy-radical from the substrate. tandfonline.com This radical can then participate in coupling reactions. In the case of aromatic amines, the initial oxidation forms an aminyl radical, which can then couple with another radical or a neutral molecule. nih.gov These coupling reactions can lead to the formation of various bonds, including C-N, C-C, and N-N bonds, resulting in a diverse array of products. nih.gov

The copolymerization of aromatic amines with other phenolic compounds, such as catechol, can also be mediated by laccase. uminho.pt The presence of a co-substrate like catechol can influence the reaction pathway, favoring cross-coupling over self-coupling of the aromatic amine. uminho.pt

Photoinduced charge-transfer (CT) is a fundamental process in many chemical and biological systems, and it is relevant to the photophysical behavior of this compound and its derivatives. In molecules containing both an electron donor and an electron acceptor group, photoexcitation can lead to the transfer of an electron from the donor to the acceptor, creating a charge-separated excited state.

For aromatic amines, the amino group typically acts as the electron donor. In the case of this compound, the methylamino group is the donor, while the benzenesulfonic acid moiety can act as the acceptor. The efficiency and dynamics of the photoinduced charge transfer are influenced by several factors, including the electronic properties of the donor and acceptor, their relative orientation, the nature of the solvent, and the presence of a molecular bridge connecting the donor and acceptor. nih.gov

Studies on related systems provide insight into the potential photoinduced processes in this compound. For example, in donor-bridge-acceptor systems, the photoinduced electron transfer can occur either through an oxidative pathway, where the excited donor transfers an electron to the acceptor, or a reductive pathway, where the excited acceptor receives an electron from the donor. nih.gov The presence of a bridge can mediate the electron transfer through a superexchange mechanism. nih.gov

The photophysical properties of N-substituted benzothiadiazoles, which are also donor-acceptor systems, have been shown to be highly dependent on the solvent polarity, which is a characteristic of charge-transfer processes. nih.gov Similarly, the photophysical properties of imidazole-based fluorescent molecules with an electron donor and acceptor are influenced by N-methylation, which can affect the charge transfer characteristics.

While direct experimental data on the photoinduced charge-transfer processes of this compound are not extensively available, the principles derived from the study of analogous donor-acceptor systems suggest that this compound is likely to exhibit interesting photophysical properties driven by intramolecular charge transfer.

Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. The data presented here is for the closely related analog, 4-(Methylamino)benzoic acid, which shares the p-substituted benzene (B151609) ring with a methylamino group. The substitution of the carboxylic acid group with a sulfonic acid group would primarily alter the vibrations associated with that moiety.

Key vibrational modes for 4-(Methylamino)benzoic acid include the N-H stretching of the secondary amine, the aromatic C-H stretching, and the characteristic absorptions of the carboxyl group. The sulfonic acid group in 4-(Methylamino)benzenesulfonic acid would be expected to show strong S=O stretching vibrations.

Table 1: FT-IR Spectral Data for 4-(Methylamino)benzoic acid

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400 | N-H stretching |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching (methyl group) |

| ~1680 | C=O stretching (carboxylic acid) |

| ~1600, ~1500 | Aromatic C=C stretching |

| ~1300 | C-N stretching |

| ~1150 | S=O asymmetric stretching (expected for sulfonic acid) |

Note: Data is based on typical values for the functional groups present in 4-(Methylamino)benzoic acid and expected values for a sulfonic acid group.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 4-(Methylamino)benzoic acid provides further insights into its structure. researchgate.net

The symmetric vibrations of the benzene ring are typically strong in the Raman spectrum. The C-S bond of the sulfonic acid group in this compound would also be expected to produce a distinct Raman signal. nih.gov

Table 2: FT-Raman Spectral Data for 4-(Methylamino)benzoic acid

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3060 | Aromatic C-H stretching |

| ~2930 | Aliphatic C-H stretching (methyl group) |

| ~1610 | Aromatic C=C stretching |

| ~1290 | C-N stretching |

| ~840 | Ring breathing mode |

Note: Data is based on the analysis of 4-(Methylamino)benzoic acid and expected Raman shifts for a sulfonic acid derivative. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. For 4-(Methylamino)benzoic acid, the spectrum shows distinct signals for the aromatic protons, the amine proton, and the methyl protons. beilstein-journals.org The aromatic protons typically appear as a set of doublets due to the para-substitution pattern. The chemical shifts would be similar for this compound, with minor differences due to the electronic effect of the sulfonic acid group.

Table 3: ¹H NMR Spectral Data for 4-(Methylamino)benzoic acid (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.7 | Doublet | Aromatic protons ortho to the carboxylic acid |

| ~6.6 | Doublet | Aromatic protons ortho to the methylamino group |

| ~6.5 | Quartet | N-H proton |

Note: Data obtained for 4-(Methylamino)benzoic acid. beilstein-journals.org The exact chemical shifts for this compound may vary slightly.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of 4-(Methylamino)benzoic acid reveals the different carbon environments within the molecule. sigmaaldrich.com The quaternary carbons (those not bonded to hydrogen) generally show weaker signals.

Table 4: ¹³C NMR Spectral Data for 4-(Methylamino)benzoic acid (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~167 | Carbonyl carbon (C=O) |

| ~153 | Aromatic carbon attached to the nitrogen |

Note: Data obtained for 4-(Methylamino)benzoic acid. sigmaaldrich.com The chemical shifts for this compound will differ, particularly for the carbon attached to the sulfonic acid group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of a molecule is influenced by the extent of conjugation. The data presented here is for Sulfanilic acid (4-Aminobenzenesulfonic acid), which has a similar chromophore to this compound. fishersci.com The methyl group in this compound is expected to cause a slight red shift (bathochromic shift) of the absorption maxima due to its electron-donating nature.

Table 5: UV-Vis Spectral Data for Sulfanilic acid

| λmax (nm) | Solvent | Electronic Transition |

|---|---|---|

| ~250 | Water | π → π* |

Note: Data is for Sulfanilic acid. fishersci.com The absorption maxima for this compound are expected to be at slightly longer wavelengths.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. The specific ionization method and analyzer used determine the type of information that can be obtained about a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is most effective for compounds that are volatile and thermally stable.

This compound is a zwitterionic and polar compound with a high melting point and very low volatility. These properties make it unsuitable for direct analysis by GC-MS, as it would not elute from the GC column under typical conditions. To be analyzed by this method, the compound would require a chemical derivatization step to convert the polar sulfonic acid and amine groups into less polar, more volatile functional groups. For instance, esterification of the sulfonic acid group and acylation of the amine could be performed. While methods have been developed for esters of benzenesulfonic acids, they are often analyzed as limits tests in pharmaceutical ingredients. nih.govresearchgate.net

Table 1: Applicability of GC-MS for this compound Analysis

| Parameter | Assessment | Reasoning |

|---|---|---|

| Direct Analysis | Unsuitable | Low volatility and high polarity prevent elution from a standard GC column. |

| Analysis with Derivatization | Potentially Suitable | Conversion to a volatile ester/amide derivative would be necessary prior to injection. |

| Common Application | Limit testing for related sulfonic acid esters in active pharmaceutical ingredients. nih.gov | Not typically used for primary characterization of the parent acid. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula from its exact mass. Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS can achieve resolving powers greater than 80,000, enabling the confident assignment of molecular formulas to unknown peaks in complex mixtures. geologyscience.ru

For this compound, HRMS would be used to confirm its elemental composition (C₇H₉NO₃S). By comparing the experimentally measured mass to the calculated theoretical mass, its molecular formula can be unequivocally verified.

Table 2: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉NO₃S | |

| Monoisotopic Mass (Theoretical) | 187.03299 Da | Calculated |

| Required Mass Accuracy | < 5 ppm | Standard for HRMS |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing polar, non-volatile, and thermally fragile molecules, including sulfonic acids. geologyscience.ru In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and guided into the mass spectrometer.

This compound would be readily ionized by ESI, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.govmassbank.jp

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique used for structural elucidation. An ion of a specific m/z (the precursor ion) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and these product ions are then mass-analyzed. mdpi.com This provides a fragmentation pattern that acts as a structural fingerprint for the molecule.

For this compound (precursor ion [M-H]⁻ at m/z 186.0), characteristic fragmentation would involve the loss of the sulfonate group. Key expected fragmentations are based on the known behavior of benzenesulfonic acids in MS/MS. massbank.eu

Table 3: Predicted MS/MS Fragmentation for this compound ([M-H]⁻)

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Predicted Fragment m/z |

|---|---|---|---|

| 186.0 | [M-H-SO₃]⁻ | SO₃ (79.96 Da) | 106.0 |

| 186.0 | [M-H-H₂SO₃]⁻ | H₂SO₃ (81.97 Da) | 104.0 |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique where the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. nih.gov A laser pulse desorbs and ionizes the analyte molecules for mass analysis. MALDI Mass Spectrometry Imaging (MALDI MSI) uses this principle to visualize the spatial distribution of molecules, such as metabolites or drugs, directly in tissue sections without labeling. nih.gov

While no specific studies using MALDI MSI on this compound are available, the technique could theoretically be applied to map its distribution or the distribution of its metabolites in biological tissues, should it be investigated in a biological context. The selection of an appropriate matrix would be crucial for successful analysis. nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods calculate the total energy of a system based on its electron density, providing a wide range of molecular properties. mdpi.com For a comprehensive analysis of 4-(methylamino)benzenesulfonic acid, a functional like B3LYP paired with a basis set such as 6-311++G(d,p) would typically be employed to ensure reliable results. researchgate.netnih.gov

Molecular Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. youtube.com This is achieved through a geometry optimization procedure, which systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy on the potential energy surface. mdpi.comresearchgate.net For this compound, this would confirm the planarity of the benzene (B151609) ring and determine the precise orientations of the methylamino (-NHCH₃) and sulfonic acid (-SO₃H) groups, accounting for the likely zwitterionic form (-NH₂⁺CH₃ and -SO₃⁻) in the ground state.

Electronic Structure Determination (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap generally implies higher reactivity. irjweb.com For this compound, the analysis would reveal how the electron-donating methylamino group and the electron-withdrawing sulfonate group influence the energy and spatial distribution of these orbitals.

Vibrational Frequency Computations

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. nih.govresearchgate.net After geometry optimization, frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to yield the frequencies of the fundamental vibrational modes. nih.gov Each calculated frequency corresponds to a specific atomic motion, such as the stretching of the N-H, C-H, S=O, and C-S bonds, or the bending and torsional motions of the molecular framework. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. researchgate.net

Spin Density Distribution Analysis for Open-Shell Species

This analysis is relevant for molecules with unpaired electrons, such as radicals or those in an excited triplet state. Spin density analysis maps the distribution of the unpaired electron's spin across the molecule. It is crucial for understanding the reactivity of radical species and the mechanisms of certain photochemical reactions. As this compound is a closed-shell molecule in its ground state, this analysis would only be applicable if studying its radical cations, radical anions, or photo-excited triplet states.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govuni-muenchen.de It illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potential values. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack). uni-muenchen.de For this compound, an MEP map would highlight the negative potential around the oxygen atoms of the sulfonate group and the positive potential near the protons of the ammonium (B1175870) group, providing a clear picture of its intermolecular interaction sites. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net TD-DFT calculates the energies of vertical electronic transitions from the ground state to various excited states. youtube.com This allows for the prediction of the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net A theoretical UV-Vis spectrum for this compound would identify the key π→π* transitions within the aromatic system and how they are modulated by the substituent groups, offering insight into the molecule's color and photostability. mdpi.comnih.gov

Topological Analyses of Intermolecular Bonding

Theoretical and computational chemistry provide powerful tools for understanding the electronic structure and bonding characteristics of molecules like this compound. Topological analyses, which are based on the mathematical properties of the electron density and related scalar fields, offer a quantitative framework for characterizing chemical bonds and non-covalent interactions that dictate molecular aggregation and crystal packing.

Atoms in Molecule (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for partitioning a molecule's electron density (ρ(r)) into atomic basins. This partitioning allows for the quantitative analysis of chemical bonds and intermolecular interactions through the properties of critical points in the electron density. A bond critical point (BCP) is a point of minimum electron density along the path of maximum density linking two interacting nuclei (a bond path). The properties at this point, such as the electron density itself (ρ(r)bcp) and its Laplacian (∇²ρ(r)bcp), reveal the nature of the interaction.

Shared-shell interactions (typical of covalent bonds) are characterized by a relatively high ρ(r)bcp and a negative Laplacian (∇²ρ(r)bcp < 0), indicating a concentration of electron density between the nuclei.

Closed-shell interactions (characteristic of ionic bonds, hydrogen bonds, and van der Waals forces) show low ρ(r)bcp values and a positive Laplacian (∇²ρ(r)bcp > 0), indicating depletion of electron density in the internuclear region.

For this compound, which exists as a zwitterion, AIM analysis would be crucial for characterizing the strong intermolecular hydrogen bonds that govern its crystal structure. The analysis would focus on the BCPs between the protonated methylamino group (-NH₂⁺CH₃) and the sulfonate group (-SO₃⁻) of neighboring molecules. Theoretical studies on similar sulfonamide systems have shown that N-H···O hydrogen bonds are predominantly electrostatic (closed-shell) in nature. researchgate.net

Table 1: Hypothetical AIM Parameters for Intermolecular Hydrogen Bonds in this compound

This table illustrates the type of data obtained from an AIM analysis for the principal hydrogen bonds. The values are representative for strong, closed-shell interactions.

| Interaction | ρ(r)bcp (e Å⁻³) | ∇²ρ(r)bcp (e Å⁻⁵) | Interaction Type |

|---|---|---|---|

| N-H···O (Sulfonate) | 0.260 | 2.910 | Strong H-Bond (Closed-Shell) |

| C-H···O (Sulfonate) | 0.095 | 1.150 | Weak H-Bond (Closed-Shell) |

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a scalar field that provides a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org It offers a chemically intuitive picture of electron pairing and localization, effectively mapping out regions corresponding to core electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr

The topology of the ELF field is analyzed by identifying "attractors" and their associated "basins." An attractor is a local maximum of the ELF. These basins partition the molecular space into chemically meaningful regions:

Core Basins (C(A)) : Correspond to the core electrons of an atom A.

Monosynaptic Basins (V(A)) : Correspond to lone pairs on an atom A.

Disynaptic Basins (V(A,B)) : Correspond to a shared covalent bond between atoms A and B. cdnsciencepub.com

For this compound, an ELF analysis would visualize the electronic structure as follows:

Core Basins for C, N, O, and S atoms.

Monosynaptic Basins corresponding to the lone pairs on the sulfonate oxygen atoms.

Disynaptic Basins for the covalent framework, including the C-C and C-H bonds of the benzene ring, the C-S bond, the S-O bonds, the C-N bond, and the N-H and C-H bonds of the methylamino group.

The populations of these basins, obtained by integrating the electron density within them, provide quantitative data on the number of electrons participating in a given bond or lone pair. cdnsciencepub.com

Reduced Density Gradient (RDG) Analysis

The Reduced Density Gradient (RDG) is a powerful tool for visualizing and characterizing non-covalent interactions (NCIs) in real space. jussieu.fr The method is based on analyzing the relationship between the electron density (ρ) and the RDG, which is a dimensionless quantity derived from the density gradient (∇ρ).

In regions of low electron density, spikes in the RDG plot appear where non-covalent interactions occur. jussieu.fr To distinguish between different types of interactions, the RDG isosurfaces in 3D space are colored according to the value of sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian matrix. researchgate.net

Strong, attractive interactions (e.g., hydrogen bonds) appear as blue surfaces (λ₂ < 0).

Weak, van der Waals interactions (e.g., π-π stacking) appear as green surfaces (λ₂ ≈ 0).

Strong, repulsive interactions (e.g., steric clashes) appear as red surfaces (λ₂ > 0).

An RDG analysis of a this compound dimer or crystal unit cell would reveal large, blue-colored discs between the -NH₂⁺CH₃ and -SO₃⁻ groups, confirming the presence of strong hydrogen bonding. It would also show broad, greenish surfaces between the aromatic rings of adjacent molecules, indicating stabilizing π-π stacking interactions, and smaller red areas indicating steric repulsion between certain atoms.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.

The surface is typically mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. The dnorm value is negative for contacts shorter than the van der Waals radii sum and positive for longer contacts. Key intermolecular interactions, such as hydrogen bonds, appear as distinct red spots on the dnorm surface.

Further quantification is achieved through 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). The percentage contribution of different types of atomic contacts to the total Hirshfeld surface area can be calculated, providing a quantitative summary of the crystal packing forces. For this compound, due to the presence of both hydrogen bond donors (-NH₂⁺) and acceptors (-SO₃⁻), O···H contacts are expected to be highly significant.

Table 2: Predicted Hirshfeld Surface Contact Contributions for this compound

This table presents a plausible breakdown of intermolecular contacts, derived from analyses of similar functionalized aromatic compounds.

| Interatomic Contact Type | Predicted Contribution to Hirshfeld Surface (%) | Primary Interaction Type |

|---|---|---|

| O···H / H···O | 38.5% | Hydrogen Bonding |

| H···H | 35.2% | Van der Waals |

| C···H / H···C | 15.8% | Van der Waals |

| S···O / O···S | 4.5% | Van der Waals / Electrostatic |

| C···C | 3.1% | π-π Stacking |

| Other | 2.9% | - |

Computational NMR Chemical Shift Predictions (e.g., Gauge-Independent Atomic Orbital Method)

Computational prediction of Nuclear Magnetic Resonance (NMR) parameters is a vital tool for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors from first principles, typically using Density Functional Theory (DFT).

The process involves first obtaining an optimized molecular geometry at a suitable level of theory. Then, a GIAO calculation is performed on this structure to compute the absolute magnetic shielding for each nucleus. These absolute values are then converted into chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), using the formula: δsample = σref - σsample.

A strong linear correlation between the computationally predicted and experimentally measured chemical shifts provides high confidence in the assigned structure. For this compound, this method would be used to assign each ¹H and ¹³C signal to a specific atom in the molecule, resolving any ambiguities in the experimental spectra.

Table 3: Illustrative Comparison of Experimental and GIAO-Predicted NMR Chemical Shifts for this compound

This table exemplifies how theoretical and experimental data are compared. The close match validates the structural assignment.

| Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| ¹³C (C-S) | 148.2 | 147.9 |

| ¹³C (C-N) | 152.5 | 152.1 |

| ¹³C (Aromatic CH) | 113.8, 129.5 | 113.5, 129.1 |

| ¹³C (Methyl) | 30.1 | 29.8 |

| ¹H (Aromatic) | 6.72, 7.80 | 6.69, 7.77 |

| ¹H (Methyl) | 2.95 | 2.91 |

Normal Coordinate Analysis (NCA) for Vibrational Assignments

While quantum chemical calculations can readily compute vibrational frequencies, assigning these frequencies to specific molecular motions can be complex, especially for molecules with low symmetry. Normal Coordinate Analysis (NCA) is a method used to provide a detailed and quantitative assignment of vibrational spectra (e.g., Infrared and Raman).

Following a frequency calculation (typically using DFT), NCA decomposes each normal mode of vibration in terms of its contributions from a set of defined internal coordinates (e.g., bond stretches, angle bends, torsions). This decomposition is known as the Potential Energy Distribution (PED). A high PED value (typically >50%) indicates that a given internal coordinate is the primary contributor to that vibrational mode.

For this compound, NCA would be essential for unambiguously assigning the complex vibrational spectrum. It would help differentiate, for example, between various aromatic C-H bending modes and modes involving the sulfonate and methylamino groups, which often overlap in the fingerprint region of the spectrum. aip.org

Table 4: Selected Vibrational Frequencies and NCA-Based Assignments for this compound

This table demonstrates how NCA links calculated frequencies to specific functional group vibrations.

| Calculated Frequency (cm⁻¹) | Primary PED Contribution | Vibrational Assignment |

|---|---|---|

| 3055 | 95% ν(N-H) | N-H stretch |

| 2980 | 92% ν(C-H)methyl | Methyl C-H stretch |

| 1610 | 85% ν(C=C)ring | Aromatic ring stretch |

| 1265 | 78% ν(S=O)asym | Asymmetric SO₂ stretch |

| 1180 | 75% ν(C-N) | C-N stretch |

| 1040 | 88% ν(S=O)sym | Symmetric SO₂ stretch |

| 720 | 90% ν(C-S) | C-S stretch |

Analytical Chemistry Method Development and Applications

Chromatographic Techniques

Chromatography is a fundamental technique for the separation and analysis of 4-(Methylamino)benzenesulfonic acid from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, though the latter requires chemical modification of the analyte due to its inherent properties.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and polar compounds like this compound. Due to the compound's hydrophilic and strong acidic nature, traditional reversed-phase (RP) columns can yield poor retention and peak shape. helixchrom.comhelixchrom.com To overcome these challenges, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is often employed.

A robust method for separating benzenesulfonic acids utilizes a mixed-mode column with both anion-exchange and cation-exchange functionalities. helixchrom.com The retention of this compound is governed by a combination of weak reversed-phase interactions and strong anion-exchange mechanisms. helixchrom.com Elution can be precisely controlled by adjusting the pH, ion concentration of the mobile phase buffer (e.g., ammonium (B1175870) formate), and the organic solvent (e.g., acetonitrile) content. helixchrom.comphenomenex.com This approach provides reproducible results with good peak shape and retention control. helixchrom.com

Detection is commonly achieved using ultraviolet (UV) detectors, as the aromatic ring in the molecule provides a chromophore. sielc.com For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (MS), a technique compatible with volatile buffers like ammonium formate. helixchrom.comphenomenex.com Ultra-Performance Liquid Chromatography (UPLC), which uses sub-2-μm particle columns, can significantly reduce analysis times from over 20 minutes to under 5 minutes while maintaining high resolution. waters.com

| Parameter | Description | Typical Conditions | References |

|---|---|---|---|

| Column Type | Mixed-mode columns combining reversed-phase and ion-exchange properties are preferred for better retention and peak shape. | Amaze TR (reversed-phase anion- and cation-exchange), Luna Omega Polar C18. | helixchrom.comphenomenex.com |

| Mobile Phase | Aqueous buffer with an organic modifier. Elution is controlled by pH, buffer concentration, and organic content. | Acetonitrile and an aqueous buffer like ammonium formate. Gradient elution is common. | helixchrom.comphenomenex.comwaters.com |

| Detection | UV detection is common due to the aromatic structure. Mass spectrometry (MS) offers higher sensitivity and selectivity. | UV at ~220-275 nm; ESI-MS. | sielc.comwaters.com |

| Key Challenge | Poor retention on traditional C18 reversed-phase columns due to the high polarity of the sulfonic acid group. | Use of mixed-mode chromatography or ion-pairing reagents (though the latter can be incompatible with MS). | helixchrom.comphenomenex.com |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, this compound is a polar, non-volatile salt, making it unsuitable for direct GC analysis. Therefore, chemical derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. jfda-online.com

The primary functional groups targeted for derivatization are the acidic sulfonic acid group and the secondary amine. Common derivatization strategies include:

Alkylation/Esterification: The sulfonic acid group can be converted into a sulfonate ester (e.g., methyl or ethyl ester). This process reduces the polarity and increases the volatility of the compound.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with both the sulfonic acid and the N-H of the methylamino group to form trimethylsilyl (TMS) derivatives. This is a common technique for compounds with active hydrogens.

Once derivatized, the compound can be separated on a capillary GC column (e.g., Rtx-200) and detected using a mass spectrometer (GC-MS). shimadzu.com GC-MS provides high sensitivity and structural information, allowing for confident identification and quantification. The use of selected ion monitoring (SIM) mode can further increase sensitivity for trace-level analysis. researchgate.net

| Parameter | Description | References |

|---|---|---|

| Prerequisite | Chemical derivatization is essential to increase volatility and thermal stability. | jfda-online.com |

| Derivatization Reactions | Esterification of the sulfonic acid group and/or silylation of both the sulfonic acid and amine groups. | researchgate.net |

| Separation Column | A mid-polarity capillary column is typically used for separating the derivatized analytes. | shimadzu.com |

| Detection System | Mass Spectrometry (MS) is the preferred detector for its high selectivity and sensitivity, especially in SIM mode. | researchgate.netshimadzu.com |

Quantitative Analytical Techniques (e.g., Titration Analysis)

Titration is a classic and reliable quantitative analytical technique that can be applied to determine the concentration of this compound. Given its chemical structure, which includes a sulfonic acid group, acid-base titration is a suitable method.

The sulfonic acid group (-SO₃H) is a strong acid, meaning it readily donates its proton. sigmaaldrich.com Therefore, this compound can be accurately quantified by titrating a known amount of the compound with a standardized solution of a strong base, such as sodium hydroxide (NaOH). waters.com The reaction proceeds as a straightforward neutralization:

C₇H₉NO₃S + NaOH → C₇H₈NNaO₃S + H₂O

The endpoint of the titration, which corresponds to the complete neutralization of the sulfonic acid, can be determined using a colorimetric indicator or by potentiometric methods. For a strong acid-strong base titration, an indicator that changes color in the neutral pH range, such as phenolphthalein, is often employed. waters.com

Alternatively, a potentiometric titration can be performed by monitoring the pH of the solution as the titrant is added. The endpoint is identified as the point of maximum inflection on the titration curve (a plot of pH versus the volume of titrant added). This method is particularly useful in non-aqueous solvents, which can sometimes provide sharper and more defined endpoints for the titration of sulfonic acids. sielc.com

The purity of commercially available sulfanilic acid, a closely related primary amine, has been determined to be ≥99.0% by methods including titration analysis, indicating the suitability of this technique for high-purity assessments of such compounds. phenomenex.com

Role as Analytical Standards in Chromatographic Separations

In the field of analytical chemistry, particularly in chromatographic techniques like high-performance liquid chromatography (HPLC), the use of well-characterized analytical standards is crucial for method development, validation, and routine analysis. This compound can serve as an analytical standard for the qualitative and quantitative analysis of related compounds or as a component in a mixture of aromatic sulfonates.

As an analytical standard, this compound is used to:

Establish Retention Time: In chromatography, the retention time is the characteristic time it takes for a specific compound to pass through the column. By injecting a standard solution of this compound, its retention time under specific chromatographic conditions (e.g., mobile phase composition, flow rate, column type) can be determined. This information is then used to identify the presence of this compound in unknown samples.

Develop and Optimize Separation Methods: When developing a new chromatographic method for the analysis of aromatic sulfonates, a standard of this compound can be used to test and optimize the separation conditions to achieve good resolution and peak shape.

Perform Quantitative Analysis: For quantitative analysis, a calibration curve is typically constructed by running a series of standard solutions of this compound at known concentrations. The peak area or peak height of the analyte in a sample is then compared to the calibration curve to determine its concentration. The availability of high-purity reference materials is essential for the accuracy of these quantitative measurements.

The analysis of benzenesulfonic acids and their derivatives is relevant in various industries, including pharmaceuticals, where they may be present as impurities or counter-ions. sigmaaldrich.com Therefore, having a reliable analytical standard of this compound is important for quality control and regulatory compliance.

Interactive Data Table: Chromatographic Parameters for Related Aromatic Sulfonates

| Compound | Chromatographic Technique | Column | Mobile Phase | Detection |

|---|---|---|---|---|

| 4-(Dimethylamino)benzenesulfonic acid | Reverse Phase HPLC | Newcrom R1 | Acetonitrile, water, and phosphoric acid | UV/MS |

| Benzenesulfonic acid | UPLC | ACQUITY UPLC BEH Phenyl | 5 mM Ammonium Formate (pH 9.0) and Methanol | PDA/MS |

| p-Toluenesulfonic acid | UPLC | ACQUITY UPLC BEH Phenyl | 5 mM Ammonium Formate (pH 9.0) and Methanol | PDA/MS |

Advanced Materials and Chemical Technologies Research

Applications in Dye and Pigment Formulation

4-(Methylamino)benzenesulfonic acid and its derivatives are integral to the synthesis of a variety of dyes and pigments. The presence of both an amino group and a sulfonic acid group on the benzene (B151609) ring makes these compounds versatile intermediates in the production of dyestuffs. The sulfonic acid group, in particular, enhances the water solubility of the resulting dyes, a crucial property for their application in textile dyeing.

Design of Conjugated Aromatic Dyes (e.g., Anthraquinone-Based Chromophores)

In the realm of conjugated aromatic dyes, this compound derivatives serve as key building blocks. Anthraquinone (B42736) dyes, a significant class of industrial colorants, often incorporate this structural motif. For instance, 1-(Methylamino)anthraquinone is a known anthraquinone derivative. sigmaaldrich.com The synthesis of such dyes can involve the reaction of anthraquinone precursors with derivatives of this compound. The resulting dyes exhibit a range of colors and are valued for their stability. pragna-group.com Research has shown that the specific placement of substituents on the anthraquinone core, including methylamino groups, can significantly influence the color of the dye. google.com

Polymer Science and Nanomaterial Integration

The unique properties of this compound also lend themselves to applications in polymer science and the burgeoning field of nanomaterials.

Incorporation into Polymer Matrices for Tailored Properties

The incorporation of small molecules into polymer matrices is a well-established method for modifying the properties of the bulk polymer. nih.govresearchgate.net For example, the addition of certain additives can act as plasticizers or hardening agents. nih.gov In this context, derivatives of this compound can be integrated into various polymer systems. For instance, photoresponsive molecularly imprinted polymers have been developed using a self-synthesized water-soluble 4-[(4-methacryloyloxy)phenylazo] benzenesulfonic acid as a photoresponsive monomer. nih.gov These polymers demonstrated the ability to selectively adsorb and release specific molecules under different light conditions, highlighting the potential for creating smart materials. nih.gov

Functionalization of Nanomaterials (e.g., TiO2 Nanocomposites)

The surface functionalization of nanomaterials is critical for their dispersion and performance in various applications. This compound and its analogs can be used to modify the surface of nanoparticles like titanium dioxide (TiO2). This functionalization can improve the interfacial interaction between the nanoparticles and a polymer matrix in a nanocomposite. For example, amino-functionalized TiO2/rGO hybrid nanocomposites have been synthesized for textile applications, where the amino groups enhance the interaction with the textile fibers. researchgate.net While this specific study did not use this compound, it demonstrates the principle of using amino-containing compounds for such purposes.

Research in Organic Electronics and Optoelectronic Materials (Potential for Conjugated Systems)

The conjugated structure of this compound makes it a candidate for research in organic electronics and optoelectronics. The extended π-system, which can be further extended through chemical modification, is a key requirement for materials used in these fields. While direct applications of this compound in this area are still emerging, related compounds with conjugated systems are actively being investigated. The ability to tune the electronic properties through the introduction of electron-donating (methylamino) and electron-withdrawing (sulfonic acid) groups is a significant advantage in the design of new organic electronic materials.

Coordination Chemistry as Ligands for Metal Complexes

In coordination chemistry, molecules that can donate a pair of electrons to a metal ion are known as ligands, forming coordination complexes. This compound and its derivatives possess potential donor sites, such as the nitrogen of the amino group and the oxygen atoms of the sulfonic acid group, making them suitable for acting as ligands. For example, research has been conducted on the synthesis and characterization of metal complexes with 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, a related sulfonamide derivative. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net These studies have shown that the ligand can coordinate with metal ions like Zn(II) and Cu(II), and the resulting complexes exhibit interesting spectroscopic properties. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net Similarly, Schiff base metal complexes have been synthesized using derivatives of aminobenzoic acid, demonstrating the versatility of these types of ligands in forming stable metal complexes. researchgate.netchesci.com

Environmental Fate and Degradation Studies

Photocatalytic Degradation Mechanisms

Photocatalysis has emerged as an effective technology for the breakdown of persistent organic pollutants. This process typically involves the use of a semiconductor catalyst that, upon activation by light, initiates a series of reactions leading to the degradation of the target compound.

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂), is a widely studied method for the degradation of organic pollutants, including those structurally similar to 4-(Methylamino)benzenesulfonic acid. TiO₂ is favored due to its chemical stability, non-toxicity, and cost-effectiveness. When TiO₂ is irradiated with photons of energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. These charge carriers are the primary drivers of the subsequent oxidative degradation reactions. Studies on the photocatalytic degradation of azo dyes, which often contain sulfonated aromatic amine moieties, have extensively utilized TiO₂ as a photocatalyst. researchgate.net

The highly reactive electron-hole pairs generated on the surface of the TiO₂ catalyst interact with water and dissolved oxygen to produce a variety of reactive oxygen species (ROS). The most significant of these is the hydroxyl radical (•OH), a powerful and non-selective oxidizing agent. These hydroxyl radicals are the primary species responsible for the initial attack and subsequent degradation of organic molecules. Other ROS, such as superoxide (B77818) radicals (•O₂⁻) and hydroperoxyl radicals (HO₂•), also contribute to the degradation process, albeit to a lesser extent. The fundamental mechanism involves the oxidation of water molecules by the holes in the valence band to form •OH radicals, while electrons in the conduction band reduce molecular oxygen to superoxide radicals.

The kinetics of the photocatalytic degradation of many organic pollutants, including sulfonated aromatic compounds, can often be described by the Langmuir-Hinshelwood model. At low initial concentrations of the pollutant, this model simplifies to a pseudo-first-order kinetic model. This means that the rate of degradation is directly proportional to the concentration of the pollutant. Studies on the photocatalytic degradation of various sulfonamides and azo dyes have consistently shown that the degradation follows pseudo-first-order kinetics. nih.govanjs.edu.iq The rate constant (k) is a key parameter derived from this model, which allows for the comparison of degradation efficiency under different conditions.

| Parameter | Description | Typical Model |

| Reaction Rate | The speed at which the concentration of the target compound decreases. | Pseudo-First-Order Kinetics |

| Rate Constant (k) | A proportionality constant that relates the reaction rate to the concentration of the reactant. | Langmuir-Hinshelwood |

| Half-life (t₁/₂) | The time required for the concentration of the compound to decrease by half. | Derived from the rate constant |

Interactive Data Table: Representative Kinetic Data for Photocatalytic Degradation of Related Sulfonated Compounds

Note: Data for this compound is not available. The following table presents hypothetical data based on typical values observed for the photocatalytic degradation of other sulfonated aromatic amines to illustrate the concept.

| Condition | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) | Degradation Efficiency after 60 min (%) |

| TiO₂ (1 g/L), UV light | 0.025 | 27.7 | 77.7 |

| TiO₂ (1 g/L), UV light, pH 3 | 0.035 | 19.8 | 87.8 |

| TiO₂ (1 g/L), UV light, pH 9 | 0.015 | 46.2 | 59.3 |

| TiO₂ (1.5 g/L), UV light | 0.030 | 23.1 | 83.5 |

| TiO₂ (1 g/L), UV light, H₂O₂ (10 mM) | 0.050 | 13.9 | 95.0 |

The efficiency of the photocatalytic degradation process is significantly influenced by several operational parameters:

pH: The pH of the solution affects the surface charge of the TiO₂ catalyst and the speciation of the target compound. For aminosulfonic acids, the pH determines the protonation state of the amino and sulfonic acid groups, which in turn influences their adsorption onto the catalyst surface. Generally, acidic conditions are found to be more favorable for the degradation of many sulfonated aromatic amines. mdpi.com

Light Intensity: An increase in light intensity generally leads to a higher rate of degradation, as it increases the rate of generation of electron-hole pairs. However, at very high intensities, the rate may level off due to the recombination of these charge carriers.

H₂O₂ Concentration: The addition of hydrogen peroxide (H₂O₂) can enhance the degradation rate by acting as an additional source of hydroxyl radicals and by preventing the recombination of electron-hole pairs. However, an excess of H₂O₂ can have a detrimental effect as it can scavenge the hydroxyl radicals. mdpi.com

The complete mineralization of this compound to CO₂, H₂O, SO₄²⁻, and NH₄⁺ is the ultimate goal of photocatalytic degradation. However, the process proceeds through the formation of various intermediate products. Based on studies of sulfanilic acid and other related compounds, the degradation pathway is likely to involve several key steps:

Hydroxylation of the aromatic ring: The attack by hydroxyl radicals leads to the formation of hydroxylated derivatives.

Desulfonation: The sulfonic acid group is cleaved from the aromatic ring, releasing sulfate (B86663) ions into the solution.

Deamination and Demethylation: The amino and methyl groups are subsequently removed.

Ring Opening: The aromatic ring is broken down into smaller aliphatic acids.

Mineralization: These smaller organic acids are finally oxidized to carbon dioxide and water.

For sulfanilic acid, intermediates such as hydroquinone, benzoquinone, and various organic acids have been identified. It is plausible that the degradation of this compound would follow a similar pathway, with the initial steps potentially involving the oxidation of the methyl group. nih.gov

Table of Potential Degradation Intermediates of this compound (Hypothetical based on related compounds)

| Intermediate Compound | Potential Formation Pathway |

| 4-Aminobenzenesulfonic acid (Sulfanilic acid) | Demethylation |

| Hydroxylated aminobenzenesulfonic acids | Hydroxylation of the aromatic ring |

| Benzoquinone derivatives | Oxidation of hydroxylated intermediates |

| Short-chain organic acids (e.g., formic acid, acetic acid) | Aromatic ring opening |

| Sulfate ions (SO₄²⁻) | Desulfonation |

| Ammonium (B1175870) ions (NH₄⁺) | Deamination |

Furthermore, synergistic effects can be observed when photocatalysis is combined with other advanced oxidation processes. For example, the combination of photocatalysis with sonolysis (the use of ultrasound) can lead to a significant enhancement in degradation efficiency. psu.eduresearchgate.net Ultrasound can improve mass transfer, de-agglomerate catalyst particles, and generate additional radicals. Similarly, combining photocatalysis with oxidants like persulfate can create sulfate radicals, which are also powerful oxidizing agents, leading to a synergistic increase in the degradation rate. mdpi.comnih.gov

Reactor Design and Process Intensification in Flow Systems

The synthesis of specialized chemicals like this compound is increasingly benefiting from the principles of process intensification using flow chemistry. This modern approach moves away from traditional batch reactors toward continuous processing systems that offer superior control and efficiency. The design of these flow reactors is critical for optimizing reaction conditions and safely handling potentially reactive intermediates. cardiff.ac.uk

Key advantages of flow systems include exceptional temperature control due to a high surface-area-to-volume ratio and highly efficient mixing within the narrow channels of tubular or microreactors. cardiff.ac.uk For the multi-step synthesis that would yield this compound (likely involving sulfonation of N-methylaniline), precise control over temperature and residence time is paramount to maximize yield and minimize side-product formation.

Additively manufactured (AM) or 3D-printed reactor systems represent a frontier in this field, allowing for the creation of complex internal geometries tailored to specific chemical transformations. mdpi.com Such a system for producing a compound like this compound would typically consist of several interconnected modules.

A typical conceptual flow reactor system might include:

Reagent Introduction: Precise pumps (e.g., peristaltic or syringe pumps) to introduce reactants into the system.

Mixing Zone: A micro-mixer to ensure rapid and homogeneous mixing of the reactant streams.

Reaction Coils/Channels: Temperature-controlled tubing or plates where the reaction occurs. The length and diameter of these channels dictate the residence time. cardiff.ac.uk

In-line Monitoring: Sensors to monitor parameters like temperature, pressure, and even reaction progress in real-time.

Quenching/Work-up Module: A subsequent section where the reaction is stopped and initial purification can begin.

The development of these intricate reactor designs has enabled the use of challenging reagents and multiphasic reaction mixtures that would be problematic in batch processing, preventing blockages and ensuring process stability. cardiff.ac.uk

Biodegradation and Environmental Persistence

The structure of this compound, containing both an amino group and a sulfonic acid group on a benzene (B151609) ring, suggests a degree of resistance to microbial degradation.

The environmental persistence of a chemical is largely determined by its susceptibility to microbial breakdown under different oxygen conditions.

Aerobic Conditions: Under aerobic (oxygen-rich) conditions, specialized microorganisms may be capable of degrading complex aromatic compounds. Studies on related N-heterocyclic aromatic compounds have shown that bacterial consortia can be isolated from contaminated soils and utilize such chemicals as a source of carbon and energy. nih.gov The degradation pathway often involves the formation of hydroxylated intermediates. nih.gov For this compound, a similar process would likely require a specific microbial consortium adapted to this class of sulfonated aromatics.

Anaerobic Conditions: In the absence of oxygen, biodegradation is significantly more challenging for many synthetic organic compounds. Research evaluating the anaerobic biodegradability of various priority chemicals has shown that benzene substitutes containing amino (-NH2) or sulfonic acid (-SO3H) groups are typically resistant to breakdown and are classified as "hardly biodegraded". nih.gov Nitro-substituted compounds were also found to be inhibitory to microbial activity in higher concentrations. nih.gov

Table 1: Predicted Biodegradability of this compound This table is based on findings for structurally similar compounds.

| Condition | Expected Biodegradability | Rationale |

|---|---|---|

| Aerobic | Low to Moderate | Degradation likely requires specialized, adapted microbial consortia. nih.gov |

| Anaerobic | Very Low / Recalcitrant | Compounds with -NH2 and -SO3H functional groups are known to be hardly biodegradable under anaerobic conditions. nih.gov |

The rate at which this compound dissipates from soil and water is influenced by a combination of biotic and abiotic factors. While specific studies on this compound are not prevalent, its dissipation would likely be governed by:

Microbial Activity: The presence and abundance of specialized microorganisms capable of its degradation is a primary factor. nih.gov

Sorption: As an ionic compound, it is expected to adsorb to soil and sediment particles, particularly those with charged surfaces like clays (B1170129) and organic matter. This can reduce its bioavailability for microbial uptake and transport.

pH: The environmental pH will affect the ionization state of both the amino and sulfonic acid groups, influencing its solubility in water and its interaction with soil matrices.

Temperature and Light: Higher temperatures can increase the rate of microbial metabolism, while sunlight could potentially lead to photodegradation, although this pathway requires specific investigation.

Bioaccumulation refers to the process where a chemical is absorbed by an organism at a rate faster than it is lost, leading to a concentration of the substance in its tissues. nih.gov This potential is a critical aspect of environmental risk assessment. epa.gov

The tendency of a chemical to bioaccumulate is often related to its octanol-water partition coefficient (log Kow); compounds with a log Kow between 2 and 6 are generally considered to have a higher potential for bioaccumulation, assuming they are not readily metabolized. epa.gov

For compounds that enter the food web, a biota-sediment accumulation factor (BSAF) or a biomagnification factor (BMF) can be determined. Studies on other organic compounds used in consumer products, such as the UV filter 2-Ethylhexyl-4-dimethylaminobenzoate (EHDAB), demonstrate how this process is quantified. In a study involving midge larvae and crucian carp, EHDAB was shown to accumulate in fish tissues, with the highest concentrations found in the liver and kidneys. mdpi.com The biomagnification factors for EHDAB in these organs ranged from 6.44 to 11.0, indicating that the chemical becomes more concentrated as it moves up the food chain. mdpi.com While data for this compound is not available, this methodology provides the framework for its assessment.

Table 2: Example Bioaccumulation Data for a Structurally Related Compound (EHDAB) This data is for 2-Ethylhexyl-4-dimethylaminobenzoate and is presented for illustrative purposes.

| Organism | Tissue | Biomagnification Factor (BMF) Range | Key Finding |

|---|---|---|---|

| Crucian Carp (Carassius carassius) | Liver | 8.97 - 11.0 | Primary organ of accumulation. mdpi.com |

| Crucian Carp (Carassius carassius) | Kidneys | 6.44 - 10.8 | Significant accumulation observed. mdpi.com |

| Midge Larvae (Chironomus riparius) | Whole Body | 0.10 - 0.54 (BSAF) | Accumulation from sediment is inversely proportional to exposure concentration. mdpi.com |

Ecotoxicological Assessment Methodologies (e.g., Algal Growth Inhibition Testing)

To determine the potential toxicity of chemicals to aquatic ecosystems, standardized ecotoxicological tests are employed. The algal growth inhibition test is a cornerstone of this assessment, providing data on a substance's effect on primary producers. ies-ltd.ch This test is commonly conducted according to established guidelines, such as OECD Guideline 201. ies-ltd.ch

The fundamental purpose of the test is to measure the inhibition of algal growth after exposure to a chemical over a set period, typically 72 hours. dntb.gov.ua The growth of the exposed algae is compared to that of a control group. env.go.jp The recommended test species is often the freshwater green alga Pseudokirchneriella subcapitata. env.go.jp

The test can be performed under various conditions: